Cyclocondensation Reactions: Condensing appropriately substituted pyridines or pyrroles with various reagents, such as α-halo ketones, malononitrile derivatives, or β-keto esters. []
Cyclization Reactions: Utilizing intramolecular cyclization reactions to form the pyrrolo[2,3-b]pyridine core from suitably functionalized precursors. []
Substitution Reactions: Introducing substituents onto the pyrrolo[2,3-b]pyridine core via electrophilic or nucleophilic aromatic substitution reactions. []
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at the 4-position. []
Reduction of Nitro Group: The nitro group can be selectively reduced to an amine group, providing a handle for further functionalization, such as amide bond formation or diazotization. []
Applications
Material Science: Pyrrolo[2,3-b]pyridines are explored in developing organic materials with potential applications in optoelectronics and organic semiconductors due to their interesting electronic properties. []
Chemical Biology: These compounds serve as fluorescent probes for studying biological processes and as ligands for targeting specific proteins or enzymes. [, , ]
Related Compounds
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine
Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Relevance: This compound represents a positional isomer of the core pyrrolopyridine scaffold found in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Instead of the [2,3-b] fusion pattern, this compound exhibits a [3,2-c] fusion, leading to a different arrangement of the nitrogen atoms within the bicyclic system. []
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound, like the previous example, is also a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Relevance: This compound shares the same pyrrolo[2,3-b]pyridine core as 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The key structural difference lies in the presence of a benzylamino substituent at the 4-position instead of the nitro group at the 5-position in the target compound. []
Compound Description: This compound is a pyrrolopyridine derivative with a complex substitution pattern including a nitro group at the 5-position and a phenylsulfonyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. []
Relevance: This compound shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and possesses a nitro group at the same position. The key structural variations include the absence of a methyl group at the 6-position and the presence of bulky substituents at the 1- and 4-positions in this related compound. []
Compound Description: This compound is structurally very similar to the previous compound, with the only difference being the presence of a methyl group on the phenylsulfonyl substituent at the 1-position of the pyrrolo[2,3-b]pyridine core. []
Relevance: Like the previous compound, this compound also shares the core pyrrolo[2,3-b]pyridine scaffold and the 5-nitro substitution with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The significant structural difference again lies in the absence of the 6-methyl group and the presence of the large substituents at the 1- and 4-positions of the pyrrolopyridine system. []
Compound Description: This compound is a nortopsentin analog, a 1H-pyrrolo[2,3-b]pyridine derivative that acts as a cyclin-dependent kinase 1 inhibitor and shows antitumor activity. []
Relevance: This compound shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It lacks the 6-methyl and 5-nitro substituents, and instead features a complex substituent at the 3-position involving a thiazole ring linked to a substituted indole moiety. []
Compound Description: This compound is another nortopsentin analog, structurally similar to the previous compound, with the main difference being the absence of the fluoro and methyl groups on the indole moiety. []
Relevance: Similar to the previous compound, this nortopsentin analog shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It lacks the 6-methyl and 5-nitro groups and features the thiazole-linked indole substituent at the 3-position. []
Compound Description: This compound is another nortopsentin analog, structurally very similar to the two previously mentioned compounds. It differs from compound 7 by the addition of a methyl group on the pyrrole nitrogen and from compound 8 by the presence of a fluorine atom on the indole ring. []
Relevance: This nortopsentin analog shares the core pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Like the previous two compounds, it lacks the 6-methyl and 5-nitro substituents and has the thiazole-indole substituent at the 3-position. []
Compound Description: This compound is a potent and selective JAK1 inhibitor. It was discovered through scaffold hopping and structure-activity relationship studies based on known JAK inhibitors. []
Compound Description: This compound is a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). It was developed through optimization efforts focusing on improving BD2 selectivity and oral bioavailability. []
Relevance: While this compound shares the pyrrolopyridine scaffold, it differs from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in several ways. The most notable difference is the fusion pattern: ABBV-744 is a pyrrolo[2,3-c]pyridine, unlike the target compound's pyrrolo[2,3-b]pyridine core. This difference in ring fusion leads to a different arrangement of nitrogen atoms in the bicycle. Additionally, ABBV-744 has a more complex substitution pattern, including a carboxamide group at the 2-position, a methyl group at the 6-position, and a large substituted phenyl group at the 4-position. []
Compound Description: This compound is a potent and selective platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitor. Further optimization of this scaffold led to the identification of even more potent derivatives. []
Compound Description: This refers to a series of compounds synthesized through modifications of the parent compound 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one. These modifications aimed to optimize the inhibitory activity against PDGF-betaR. []
Relevance: These derivatives retain the core pyrrolo[2,3-b]pyridine scaffold present in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and the parent compound, with variations primarily focusing on the substituents on the quinoxaline moiety and the pyrrolopyridine nitrogen. They lack the 6-methyl and 5-nitro substituents found in the target compound. []
(1H-Pyrrolo[2,3-b]pyridine) 7-Azaindole Analogs
Compound Description: This refers to a series of 7-azaindole analogs with variations on the phenyl ring of a phenacyl moiety. These compounds were synthesized and evaluated for their acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antiglycation inhibitory potential. []
Relevance: These analogs share the core pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences lie in the lack of the 6-methyl and 5-nitro substituents and the presence of a phenacyl moiety linked to the 7-azaindole core in these analogs. []
Pyrrolo[2,3-b]pyridine-4-yl-amines and pyrrolo[2,3-b]pyrimidine-4-yl-amines
Compound Description: This refers to broad classes of compounds characterized by an amine substituent at the 4-position of either a pyrrolo[2,3-b]pyridine or a pyrrolo[2,3-b]pyrimidine core. These compounds are described as inhibitors of Janus kinases (JAKs). []
Relevance: The pyrrolo[2,3-b]pyridine-4-yl-amines class shares the core pyrrolo[2,3-b]pyridine structure with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the presence of an amine group at the 4-position instead of the methyl and nitro groups at the 6- and 5-positions, respectively, in the target compound. []
Compound Description: This describes a series of compounds synthesized as pyrrolopyridine analogs of nalidixic acid, an antibacterial agent. The compounds in this series have a carboxylic acid group at the 5-position and a 4-oxo substituent in the pyrrolo[2,3-b]pyridine core. []
Relevance: These compounds share the pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the presence of a carboxylic acid group at the 5-position instead of a nitro group and a 4-oxo substituent, both of which are absent in the target compound. []
Compound Description: This compound is an intermediate in the synthesis of a series of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives that were evaluated for antimicrobial activity. []
Relevance: While this compound contains a pyrrolo[2,3- segment similar to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is further fused with a pyrano and a naphthyridine ring, resulting in a significantly different polycyclic framework compared to the target compound. []
Compound Description: This compound is a final product in a series of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives evaluated for antimicrobial activity. []
Relevance: Like the previous compound, although containing a pyrrolo[2,3- segment similar to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is further fused with a pyrano and a naphthyridine ring, creating a considerably different polycyclic structure compared to the target compound. []
Compound Description: This compound is a selective dopamine D4 receptor antagonist. It is a known tool compound used in studying the role of dopamine D4 receptors. []
Relevance: This compound shares the core pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the absence of the 6-methyl and 5-nitro groups and the presence of a (4-chlorophenyl)piperazinylmethyl substituent at the 3-position. []
Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. Its degradation kinetics have been studied using HPLC methods. []
Relevance: This compound, while sharing a pyrrolopyridine framework, differs significantly from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It possesses a pyrrolo[3,4-c]pyridine core instead of the [2,3-b] fusion present in the target compound, leading to a different arrangement of nitrogen atoms. Additionally, it has a 6-methyl group, a 4-ethoxy group, and a complex substituted propyl chain at the 2-position, none of which are present in the target compound. []
Compound Description: This compound is structurally similar to the previous compound, with the main difference being the presence of a methoxy group at the 4-position instead of an ethoxy group. []
Relevance: Like the previous compound, although it shares a pyrrolopyridine framework, it possesses a pyrrolo[3,4-c]pyridine core, differing from the [2,3-b] fusion in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It also has a 6-methyl group and a complex substituted propyl chain at the 2-position, which are not present in the target compound. []
1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound serves as a starting material in a study investigating the diverse reaction pathways of peracid oxidation on various heterocycles, including pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolopyrazines. []
Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the absence of the 6-methyl and 5-nitro groups and the presence of methyl and phenyl substituents at the 1-, 2-, and 3-positions. []
1,7-Dideaza-2′,3′ -dideoxyadenosine
Compound Description: This compound is a pyrrolo[2,3-b]pyridine 2′,3′-dideoxyribonucleoside synthesized and studied for its activity against HIV-1 reverse transcriptase. []
Compound Description: This refers to a class of compounds prepared by the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols. These compounds incorporate various alkyl and aryl substituents and feature a pyrrolo[3,4-c]pyridine core. []
Relevance: These compounds, while sharing a pyrrolopyridine framework, differ from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in their core structure. They are based on a pyrrolo[3,4-c]pyridine core, distinct from the [2,3-b] fusion in the target compound. This difference results in a different arrangement of nitrogen atoms within the bicycle. Further, they possess a distinct substitution pattern compared to the target compound. []
Compound Description: This describes a class of compounds containing a fused heterocyclic scaffold, pyrrolo[3,4-d]thieno[2,3-b]pyridine, prepared by the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with methyl mercaptoacetate. []
Relevance: These compounds, while containing a pyrrolopyridine moiety, significantly differ from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in their overall structure. They feature a pyrrolo[3,4-d]thieno[2,3-b]pyridine core, representing a distinct tricyclic system compared to the bicyclic target compound. They also lack the specific methyl and nitro substituents present in the target compound. []
Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor discovered through scaffold hopping and lead optimization. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,3-Dipalmitoyl-sn-glycero-2-PE is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-3 positions and PE at the sn-2 site.